1-Isopropyl-2-methylpiperazine

Descripción general

Descripción

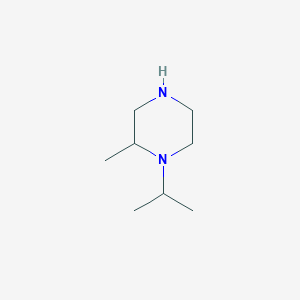

1-Isopropyl-2-methylpiperazine is an organic compound with the molecular formula C8H18N2. It belongs to the class of piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of batch reaction vessels or flow (microwave) reactors. These methods allow for efficient and scalable synthesis of the compound .

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary nitrogen atoms in 1-isopropyl-2-methylpiperazine act as nucleophiles, facilitating alkylation with alkyl halides. Key findings include:

-

Reaction with Isopropyl Halides :

Reacting this compound with isopropyl bromide under reflux in ethanol for 40 hours yields derivatives like 1-isopropyl-4-(2-hydroxyethyl)-2-methylpiperazine (41% yield, boiling point: 100–101°C at 1.5 mm Hg) . -

Steric Effects :

The isopropyl group introduces steric hindrance, reducing reaction rates compared to simpler piperazines like 1-methylpiperazine .

Acylation Reactions

Acylation with reagents like acyl chlorides or anhydrides modifies the nitrogen centers:

-

Microwave-Assisted Synthesis :

Piperazine derivatives are synthesized via one-pot reactions with acyl chlorides under microwave irradiation. The protonated piperazine-1-ium cation suppresses disubstitution, ensuring monosubstitution . -

Example :

Reacting with acetyl chloride produces N-acetyl derivatives, though specific yields for this compound require further validation .

Nucleophilic Substitution Reactions

The piperazine ring participates in nucleophilic substitutions, particularly at electrophilic carbons:

-

Chlorine Displacement :

In dihydrochloride forms, chlorine atoms are displaced by nucleophiles like hydroxide or amines, forming secondary amines or quaternary ammonium salts . -

Reactivity Trends :

Electron-donating groups (e.g., methyl) enhance nucleophilicity, while steric bulk from isopropyl reduces reaction rates .

Influence of Protonation State on Reactivity

The pKa of this compound governs its protonation-deprotonation equilibrium, critical for reaction pathways:

-

pKa Values :

-

pH-Dependent Reactivity :

At pH < 9.59, the amine remains protonated, favoring alkylation via SN2 mechanisms. At higher pH, deprotonation enhances nucleophilic substitution .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Potential

1-Isopropyl-2-methylpiperazine is being investigated for its pharmacological properties, particularly in relation to central nervous system (CNS) activity. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development aimed at treating neurological disorders. Studies have indicated that piperazine derivatives can exhibit significant biological activity, including:

- Antidepressant effects : Research indicates that modifications in piperazine structures can enhance their efficacy as antidepressants.

- Antimalarial activity : Similar compounds have shown promising results against malaria in preclinical models, suggesting that this compound may also possess such properties .

Case Study: Antimalarial Activity

A study on imidazolopiperazines demonstrated that modifications to the piperazine core could lead to improved antimalarial properties. Compounds similar to this compound were tested in vivo using Plasmodium berghei infected mice, exhibiting significant parasitemia reduction and prolonged survival rates . This highlights the potential of piperazine derivatives in developing new antimalarial treatments.

Organic Synthesis Applications

Synthetic Routes

This compound can be synthesized through various methods, including palladium-catalyzed reactions and alkene carboamination processes. These synthetic strategies demonstrate the compound's accessibility for research and application purposes.

Building Block for Pharmaceuticals

Piperazines are widely utilized as building blocks in organic synthesis for pharmaceuticals. For instance, derivatives of this compound can be employed to create more complex molecules with desired biological activities. The compound's ability to act as a scaffold allows chemists to explore diverse modifications that enhance therapeutic efficacy .

Future Research Directions

The ongoing investigation into the applications of this compound suggests several promising avenues for future research:

- Exploration of CNS effects : Further studies are needed to elucidate the mechanisms through which this compound interacts with neural pathways.

- Development of novel therapeutics : Given its structural versatility, there is potential for creating new drugs targeting various diseases.

- Optimization of synthetic methods : Improving the efficiency of synthesis could facilitate broader applications in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1-Isopropyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to exert their effects by interacting with neurotransmitter receptors, such as the γ-aminobutyric acid (GABA) receptor. This interaction can lead to neuromuscular effects, including the paralysis of parasites .

Comparación Con Compuestos Similares

- 2-Ethylpiperazine

- 3-Isopropyl-1-methylpiperazin-2-one hydrochloride

- 1-(Chloroacetyl)-2-methylpiperidine

- 2-(2-Methoxyethyl)-1-methylpiperidine

- 1-Acetoacetyl-2-methylpiperidine

- 1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine

- 1-(Diphenylmethyl)-4-methylpiperazine

- 1-Methylpiperazine

- 1-(2-Furylmethyl)-4-methylpiperazine

- 1-Ethylpiperazine

Uniqueness: 1-Isopropyl-2-methylpiperazine is unique due to its specific structural features, such as the presence of an isopropyl group and a methyl group on the piperazine ring. These structural modifications can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Actividad Biológica

1-Isopropyl-2-methylpiperazine is a compound of significant interest in the fields of medicinal chemistry and pharmacology, primarily due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with isopropyl and methyl groups. Its chiral nature allows it to interact with various biological targets with high specificity, which is crucial for its biological activity. The compound can exist in two enantiomeric forms, each potentially exhibiting different biological effects.

The biological activity of this compound is largely attributed to its interactions with neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptor. This interaction can lead to neuromuscular effects, including paralysis in certain parasitic organisms. Additionally, the compound has been investigated for its role as a ligand in various biochemical assays, suggesting potential applications in drug development and therapeutic interventions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : The compound has been studied for its potential anticancer properties. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines, including SK-OV-3 and HeLa cells .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatments.

- Neuromodulatory Effects : Its interaction with GABA receptors suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects against SK-OV-3 and HeLa cells | |

| Antibacterial | Inhibition of bacterial growth | |

| Neuromodulatory | Interaction with GABA receptors |

Case Study: Antitumor Activity

In a study evaluating the cytotoxicity of piperazine derivatives, it was found that compounds similar to this compound exhibited IC50 values below 10 µM against multiple cancer cell lines. For example, one derivative demonstrated an IC50 value of 4.67 ± 1.42 µg/mL against HeLa cells, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring can significantly influence biological activity. For instance, the introduction of halogen substituents has been shown to enhance potency against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

Propiedades

IUPAC Name |

2-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGROKFCODOVWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590468 | |

| Record name | 2-Methyl-1-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26864-96-0 | |

| Record name | 2-Methyl-1-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26864-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.